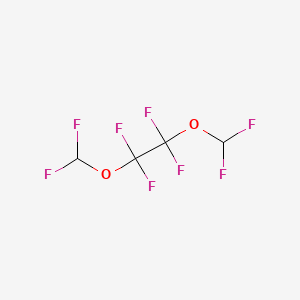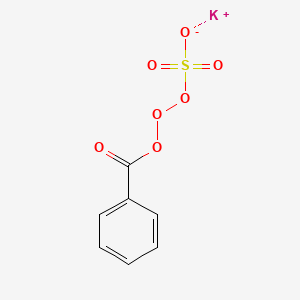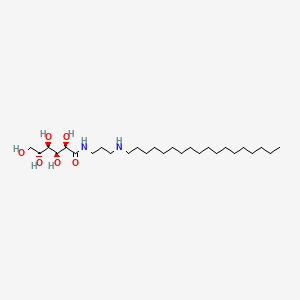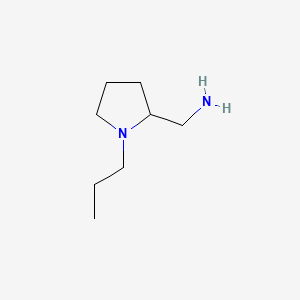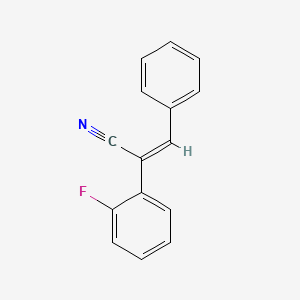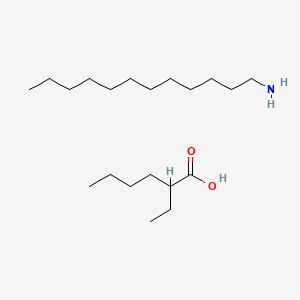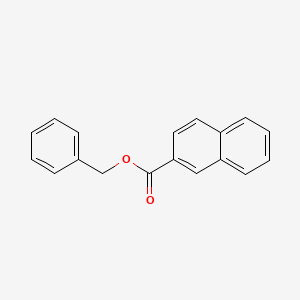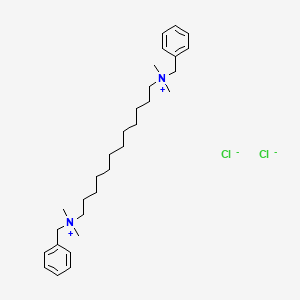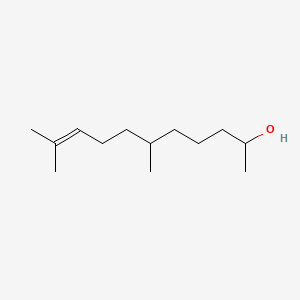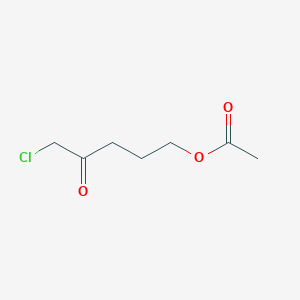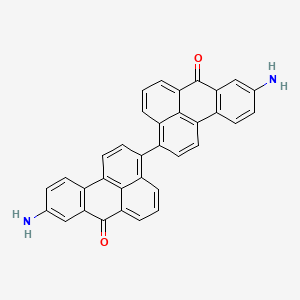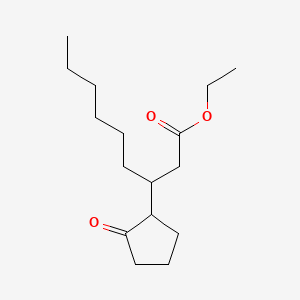![molecular formula C16H19N B12665142 2-[2-(4-Isopropylphenyl)ethyl]pyridine CAS No. 84522-33-8](/img/structure/B12665142.png)
2-[2-(4-Isopropylphenyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 283-028-8, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and produce free radicals, which are essential in initiating polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine: This step forms the intermediate compound.
Cyclization and dehydration: The intermediate undergoes cyclization and dehydration to form the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
Mixing of reactants: Acetone cyanohydrin and hydrazine are mixed in the reactor.
Temperature control: The reaction mixture is maintained at a specific temperature to ensure optimal yield.
Purification: The product is purified through crystallization and filtration to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to produce free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes at elevated temperatures (around 70°C) to produce nitrogen gas and free radicals.
Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products Formed
The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. These polymers have diverse applications in industries such as plastics, textiles, and coatings.
Applications De Recherche Scientifique
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.
Medicine: Research on drug delivery systems and controlled release formulations often utilizes this compound.
Industry: It is employed in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions.
Mécanisme D'action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the decomposition of the compound to produce free radicals. These radicals can initiate chain reactions in polymerization processes. The molecular targets include monomers such as styrene and acrylonitrile, which undergo polymerization upon radical initiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl peroxide: Another radical initiator used in polymerization reactions.
Potassium persulfate: Commonly used in radical polymerization and as an oxidizing agent.
Azobisisobutyronitrile (AIBN): A similar compound with comparable radical-initiating properties.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it produces. Compared to other radical initiators, it offers a balance between stability and reactivity, making it suitable for a wide range of polymerization processes.
Propriétés
Numéro CAS |
84522-33-8 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
2-[2-(4-propan-2-ylphenyl)ethyl]pyridine |
InChI |
InChI=1S/C16H19N/c1-13(2)15-9-6-14(7-10-15)8-11-16-5-3-4-12-17-16/h3-7,9-10,12-13H,8,11H2,1-2H3 |
Clé InChI |
XENMERBMHPXJGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


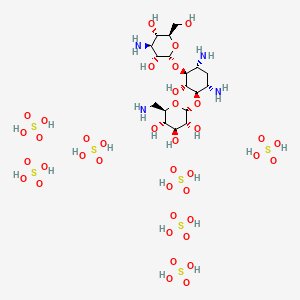
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
